molecular formula C18H19N5O3 B2968976 2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034547-59-4

2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2968976
CAS No.: 2034547-59-4
M. Wt: 353.382
InChI Key: YYEZSXVIUCTUHA-UHFFFAOYSA-N
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Description

This compound features a methoxyphenoxy group linked to an acetamide backbone, connected via an ethyl chain to a pyrazole ring substituted with a pyrazin-2-yl moiety. The pyrazine and pyrazole groups are known for hydrogen bonding and π-π interactions, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-16-4-2-3-5-17(16)26-13-18(24)21-9-11-23-10-6-14(22-23)15-12-19-7-8-20-15/h2-8,10,12H,9,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZSXVIUCTUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative characterized by its complex structure, which includes a methoxyphenyl moiety, a pyrazole ring, and an acetamide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Research indicates that derivatives of pyrazole, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers such as melanoma and lung cancer .

Case Study:
In a study involving a series of synthesized pyrazole carboxamides, notable cytotoxic effects were observed against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity and suggesting potential for combination therapies in treating resistant cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to reduce inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-recognized. Studies have highlighted that certain pyrazole compounds exhibit activity against a range of bacterial strains and fungi. Specifically, the incorporation of various substituents on the pyrazole ring can enhance its efficacy against pathogens .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Pyrazole AE. coli32 µg/mL
Pyrazole BS. aureus16 µg/mL
Pyrazole CC. albicans64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or alterations in the pyrazole substituents can significantly influence pharmacological outcomes.

Key Findings from SAR Studies:

  • Substituent Effects: The presence of electron-donating groups (like methoxy) on the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
  • Pyrazole Modifications: Variations in the pyrazole ring structure can affect binding affinity to target proteins involved in tumor growth and inflammation pathways.
  • Functional Group Influence: The acetamide moiety contributes to overall stability and solubility, which are crucial for bioavailability.

Comparison with Similar Compounds

Structural Analogs

Compound Name / ID Key Structural Features Biological Activity / Application Reference Evidence
2-(2-Methoxyphenoxy)-N-(2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethyl)acetamide Methoxyphenoxy, pyrazin-2-yl-pyrazole, ethyl-acetamide Not explicitly stated (potential enzyme inhibition)
(E/Z)-N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-Carbazol-8-yloxy)propenamide Methoxyphenoxy-ethylamine, carbazole-propenamide Photodegradation intermediate; non-pharmacopoeia impurity
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(2-Thienylmethyl)acetamide Methylphenoxy, thienylmethyl, pyrazole-acetamide Cooling agent; evaluated for toxicological safety
Zamaporvint (WHO INN List 91) Pyrazin-2-yl-pyridyl, imidazole-acetamide Undisclosed (pharmaceutical candidate)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)ethyl]acetamide (Compound 9) Dioxoquinazolinyl, fluorophenyl-ethyl-acetamide Acetylcholinesterase inhibition candidate
Key Observations:
  • Pyrazine vs. Pyrazole Substitution : The pyrazin-2-yl group in the target compound may offer enhanced π-stacking compared to simpler pyrazole derivatives (e.g., ’s cooling agent), which lack heteroaromatic complexity .
  • Methoxyphenoxy vs. Methylphenoxy: The methoxy group in the target compound could improve metabolic stability over methylphenoxy analogs, as seen in ’s degradation study of carbazole derivatives .
  • Ethyl-Acetamide Linkers : The ethyl chain in the target compound provides flexibility, similar to fluorophenyl-ethyl analogs in , which showed acetylcholinesterase inhibition .

Pharmacological and Toxicological Data

Compound Target / Mechanism Efficacy / Toxicity Findings Reference Evidence
Pyrazoline Derivatives (e.g., 2o) Aminopeptidase N (APN) inhibition Anti-cancer activity via APN inhibition; moderate potency
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(2-Thienylmethyl)acetamide Transient receptor potential (TRP) channels Cooling effect; low acute toxicity (LD₅₀ > 2000 mg/kg)
Zamaporvint Undisclosed Structural similarity suggests kinase or protease targeting
Key Observations:
  • Enzyme Inhibition : The target compound’s pyrazin-2-yl-pyrazole moiety may mimic pyrazoline-based APN inhibitors (), but its efficacy remains unverified .
  • Safety Profile : Unlike ’s cooling agent, the target compound lacks toxicological data, highlighting a research gap .

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